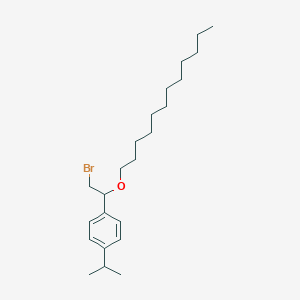
alpha-(Bromomethyl)-p-isopropylbenzyl dodecyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(Bromomethyl)-p-isopropylbenzyl dodecyl ether is an organic compound that belongs to the class of ethers. This compound is characterized by the presence of a bromomethyl group attached to a benzyl ether moiety, which is further substituted with an isopropyl group and a dodecyl chain. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Bromomethyl)-p-isopropylbenzyl dodecyl ether typically involves the reaction of p-isopropylbenzyl alcohol with dodecyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting intermediate is then treated with bromine or N-bromosuccinimide (NBS) to introduce the bromomethyl group.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of flow chemistry techniques ensures high yields and purity of the final product while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Alpha-(Bromomethyl)-p-isopropylbenzyl dodecyl ether undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, THF), bases (sodium hydride, potassium carbonate).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF).
Major Products Formed
Substitution: Amines, thiols, ethers.
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Scientific Research Applications
Alpha-(Bromomethyl)-p-isopropylbenzyl dodecyl ether has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and specialty chemicals.
Mechanism of Action
The mechanism of action of alpha-(Bromomethyl)-p-isopropylbenzyl dodecyl ether involves the interaction of its bromomethyl group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The dodecyl chain provides hydrophobic properties, which can influence the compound’s solubility and interaction with lipid membranes.
Comparison with Similar Compounds
Similar Compounds
Benzyl dodecyl ether: Lacks the bromomethyl and isopropyl groups, resulting in different reactivity and applications.
Alpha-(Bromomethyl)-benzyl dodecyl ether: Similar structure but without the isopropyl group, leading to variations in chemical properties and uses.
P-isopropylbenzyl dodecyl ether:
Uniqueness
Alpha-(Bromomethyl)-p-isopropylbenzyl dodecyl ether is unique due to the presence of both the bromomethyl and isopropyl groups, which confer distinct chemical reactivity and physical properties. These features make it a versatile compound for various synthetic and industrial applications.
Properties
CAS No. |
21270-05-3 |
|---|---|
Molecular Formula |
C23H39BrO |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-(2-bromo-1-dodecoxyethyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C23H39BrO/c1-4-5-6-7-8-9-10-11-12-13-18-25-23(19-24)22-16-14-21(15-17-22)20(2)3/h14-17,20,23H,4-13,18-19H2,1-3H3 |
InChI Key |
IGKJHIYJWOEEQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(CBr)C1=CC=C(C=C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylideneamino]-N,N-dimethylaniline;iodide](/img/structure/B14707752.png)
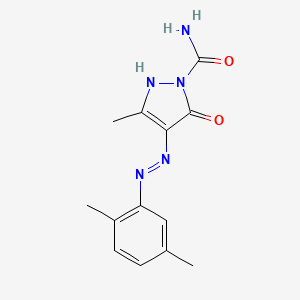
![2,3,5-Triazabicyclo[4.2.0]octa-3,5,7-triene](/img/structure/B14707760.png)

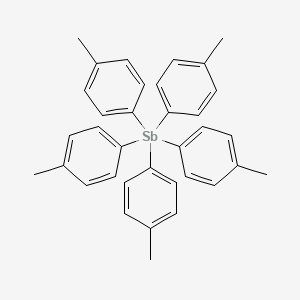
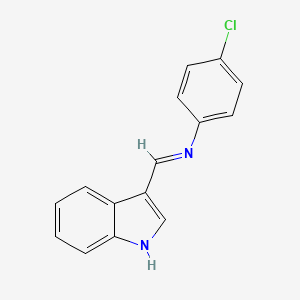
![(1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane}](/img/structure/B14707778.png)
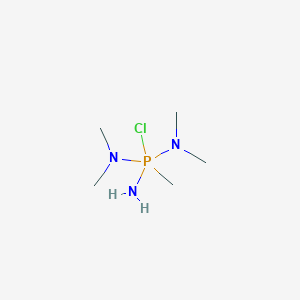
![[(5-Nitrothiophen-2-yl)methylidene]hydrazine](/img/structure/B14707798.png)
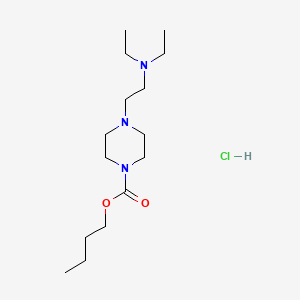

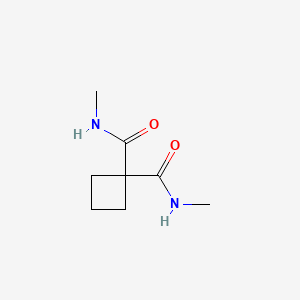
![Spiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14707829.png)

